molecular formula C11H10BrN3O3 B11631875 1-(3-bromo-4-methoxybenzyl)-4-nitro-1H-imidazole

1-(3-bromo-4-methoxybenzyl)-4-nitro-1H-imidazole

Cat. No.: B11631875
M. Wt: 312.12 g/mol
InChI Key: PZALNEJRDKECSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to a condensation reaction with an imidazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 1-[(3-AMINO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE.

    Oxidation: Formation of 1-[(3-BROMO-4-HYDROXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE.

Scientific Research Applications

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-AMINO-1H-IMIDAZOLE:

Uniqueness

1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-NITRO-1H-IMIDAZOLE is unique due to the presence of both a nitro group and a bromine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrN3O3

Molecular Weight

312.12 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-nitroimidazole

InChI

InChI=1S/C11H10BrN3O3/c1-18-10-3-2-8(4-9(10)12)5-14-6-11(13-7-14)15(16)17/h2-4,6-7H,5H2,1H3

InChI Key

PZALNEJRDKECSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-])Br

Origin of Product

United States

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